4-(6-Chloro-3-tosylquinolin-4-yl)morpholine
Description
Propriétés
IUPAC Name |
4-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14-2-5-16(6-3-14)27(24,25)19-13-22-18-7-4-15(21)12-17(18)20(19)23-8-10-26-11-9-23/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEITUYOGUJMBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-tosylquinolin-4-yl)morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Morpholine Substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the chloroquinoline derivative reacts with morpholine under basic conditions
Industrial Production Methods
Industrial production methods for 4-(6-Chloro-3-tosylquinolin-4-yl)morpholine would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloro-3-tosylquinolin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the quinoline core or the tosyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: NaOH, KOH, various nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline derivatives .
Applications De Recherche Scientifique
4-(6-Chloro-3-tosylquinolin-4-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with cellular components.
Chemical Biology: The compound serves as a tool for probing biological pathways and identifying new therapeutic targets.
Material Science: Quinoline derivatives, including this compound, are explored for their potential use in organic electronics and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(6-Chloro-3-tosylquinolin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. The tosyl group enhances the compound’s ability to form covalent bonds with target proteins, thereby modulating their activity. The morpholine ring contributes to the compound’s solubility and bioavailability, facilitating its interaction with biological membranes .
Comparaison Avec Des Composés Similaires
Key Findings and Implications
Substituent Effects : Tosyl and bromo groups improve target affinity via hydrophobic and halogen bonding, respectively, but require precise synthetic control .
Morpholine Role : The morpholine ring contributes to solubility and hydrogen-bonding capacity across all analogs, making it a versatile pharmacophore .
Activité Biologique
4-(6-Chloro-3-tosylquinolin-4-yl)morpholine is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound 4-(6-Chloro-3-tosylquinolin-4-yl)morpholine features a quinoline backbone with a tosyl group and a morpholine moiety. Its chemical formula is , with a molecular weight of approximately 320.79 g/mol. The structure can be represented as follows:
The biological activity of 4-(6-Chloro-3-tosylquinolin-4-yl)morpholine is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in various metabolic pathways, thus altering cellular processes.
- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that affect cell proliferation and survival.
- Gene Expression Modulation : The compound may also modulate gene expression, impacting the synthesis of proteins involved in disease processes.
Antimicrobial Activity
Research has indicated that 4-(6-Chloro-3-tosylquinolin-4-yl)morpholine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 µM |
| A549 | 15 µM |
These results indicate that 4-(6-Chloro-3-tosylquinolin-4-yl)morpholine may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of pro-apoptotic factors.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including 4-(6-Chloro-3-tosylquinolin-4-yl)morpholine. The results confirmed its broad-spectrum activity against pathogenic bacteria and highlighted its potential as a lead compound for drug development.
- Anticancer Research : Another research article focused on the anticancer effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential utility in cancer therapy.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(6-Chloro-3-tosylquinolin-4-yl)morpholine, and how can reaction yields be optimized?
Methodological Answer:
- Stepwise Synthesis : Start with chlorinated quinoline intermediates, followed by tosylation and morpholine coupling. For example, a three-step approach involving SNAr (nucleophilic aromatic substitution) for morpholine introduction and sulfonylation for tosyl group addition .
- Optimization Strategies :
Basic: Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., morpholine protons at δ 3.5–4.0 ppm, tosyl methyl at δ 2.4 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~455).
- X-ray Crystallography : For absolute conformation determination, use SHELX programs (e.g., SHELXL for refinement) to resolve torsional angles and intermolecular interactions .
Basic: What preliminary biological activities are associated with quinoline-morpholine derivatives?
Methodological Answer:
- Anticancer Potential : Derivatives like 4-(quinolin-4-yl)morpholine show activity against HCT-116 and MCF-7 cell lines via kinase inhibition .
- Antimicrobial Properties : Structural analogs exhibit MIC values <10 µM against S. aureus and E. coli .
- Targeted Therapy : Tosyl groups may enhance solubility and receptor binding, as seen in TRPV1 antagonists .
Advanced: How can X-ray crystallography using SHELX resolve molecular conformation and packing effects?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
- Refinement in SHELXL : Apply restraints for disordered morpholine rings and anisotropic displacement parameters for heavy atoms (Cl, S).
- Validation : Check R-factors (R₁ < 0.05) and analyze Hirshfeld surfaces to quantify H-bonding (e.g., morpholine O⋯H interactions) .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity .
- Mechanistic Follow-Up : Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Advanced: What computational approaches predict the compound’s binding mode to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for kinase targets). Prioritize poses with tosyl-group π-stacking to hydrophobic pockets.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Advanced: How does the tosyl group influence pharmacokinetics compared to other sulfonyl derivatives?
Methodological Answer:
- Solubility : Tosyl’s methyl group increases lipophilicity (logP +0.5 vs. mesyl), reducing aqueous solubility but enhancing membrane permeability.
- Metabolic Stability : Assess via liver microsome assays. Tosyl derivatives show slower CYP3A4-mediated oxidation than aryl-sulfonyl analogs .
- SAR Insights : Replace tosyl with trifluoromethanesulfonyl to evaluate resistance to enzymatic cleavage .
Advanced: Which structural modifications of the quinoline core maximize bioactivity?
Methodological Answer:
- Substitution at C-6 : Chlorine enhances electron-withdrawing effects, improving binding to ATP pockets (e.g., IC₅₀ reduction from 1.2 µM to 0.3 µM in kinase assays) .
- Morpholine Position : C-4 morpholine optimizes H-bonding with Asp86 in MCH1R antagonists, while C-2 substitution reduces efficacy by 70% .
- Tosyl vs. Benzoyl : Tosyl improves proteolytic stability (t₁/₂ > 24 h in plasma vs. 8 h for benzoyl) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
